

An In-depth Technical Guide to BDP FL-PEG5-acid: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BDP FL-PEG5-acid

Cat. No.: B12283007

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of **BDP FL-PEG5-acid**, a fluorescent linker molecule increasingly utilized in biomedical research and drug discovery.

Core Properties of BDP FL-PEG5-acid

BDP FL-PEG5-acid is a versatile chemical tool that incorporates a bright and photostable green-fluorescent BODIPY™ FL (BDP FL) dye, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of features makes it an ideal reagent for a variety of bioconjugation applications, particularly in the development of fluorescently labeled biomolecules and targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).^{[1][2]} The hydrophilic PEG spacer enhances water solubility and membrane permeability of the conjugated molecule.^[3]

Physicochemical and Photophysical Data

The properties of **BDP FL-PEG5-acid** and its core fluorophore are summarized in the tables below. The photophysical data are based on values reported for structurally similar BDP FL derivatives and provide a reliable estimate for experimental planning.

Table 1: Physicochemical Properties of **BDP FL-PEG5-acid**

Property	Value	Reference(s)
CAS Number	2093197-98-7	[1]
Molecular Formula	C ₂₇ H ₄₀ BF ₂ N ₃ O ₈	[4]
Molecular Weight	583.44 g/mol	
Appearance	To be determined	
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water	

Table 2: Photophysical Properties of the BDP FL Fluorophore

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~504 nm	
Emission Maximum (λ_{em})	~514 nm	
Extinction Coefficient (ϵ)	~85,000 cm ⁻¹ M ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.9 (estimated)	
Color	Green	

Key Applications and Experimental Protocols

The terminal carboxylic acid on **BDP FL-PEG5-acid** allows for its covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-modified oligonucleotides, through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry.

Bioconjugation via EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxylic acid on **BDP FL-PEG5-acid** with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to

form an amine-reactive NHS ester, followed by conjugation to an amine-containing molecule of interest (e.g., a protein).

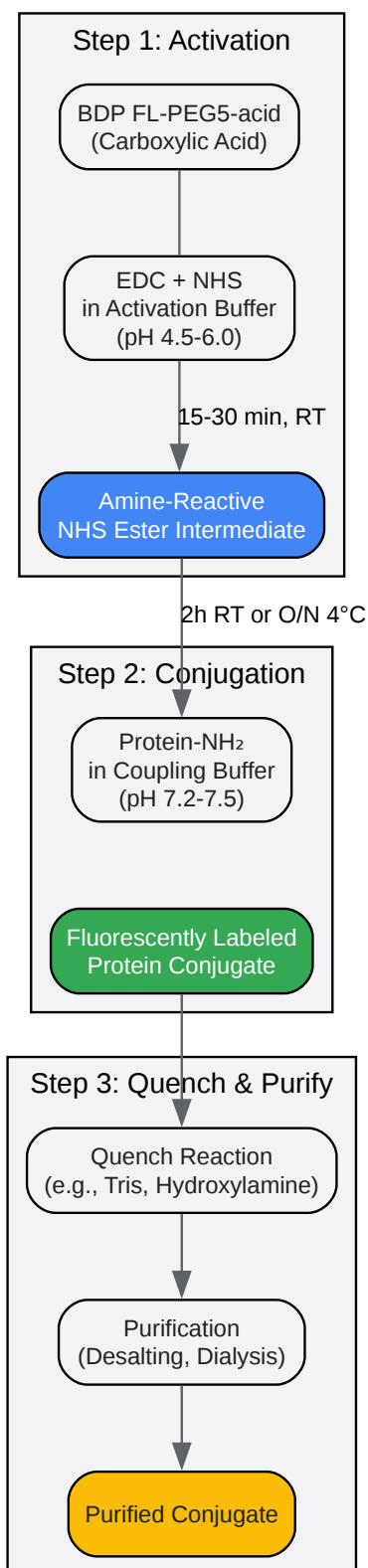
Materials:

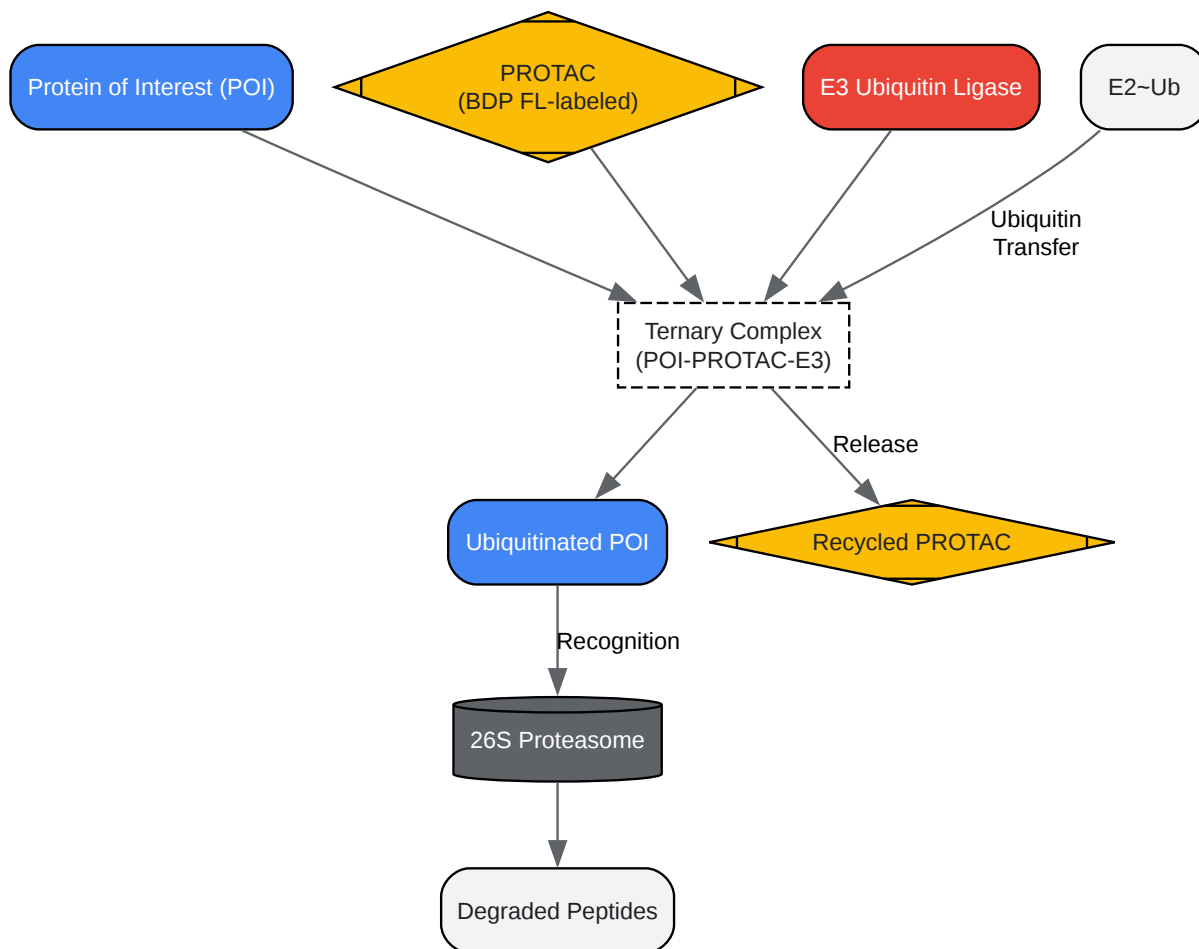
- **BDP FL-PEG5-acid**
- Molecule of interest (protein, peptide, etc.) with a primary amine
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1.5 M Hydroxylamine, pH 8.5
- Anhydrous DMSO or DMF
- Desalting columns or dialysis equipment for purification

Protocol:

- Reagent Preparation:
 - Equilibrate **BDP FL-PEG5-acid**, EDC, and NHS to room temperature before use.
 - Prepare a stock solution of **BDP FL-PEG5-acid** in anhydrous DMSO or DMF (e.g., 10 mg/mL).
 - Prepare your amine-containing molecule in the Coupling Buffer.
 - Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
- Activation of **BDP FL-PEG5-acid**:

- In a microcentrifuge tube, combine the **BDP FL-PEG5-acid** stock solution with Activation Buffer.
- Add a molar excess of EDC and NHS to the **BDP FL-PEG5-acid** solution (a 2-5 fold molar excess is a good starting point).
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Add the activated **BDP FL-PEG5-acid** solution to your protein solution in the Coupling Buffer. The optimal molar ratio of the activated linker to the protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.
 - Purify the fluorescently labeled conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography, equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~504 nm).





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BDP FL-PEG5-acid | CAS: 2093197-98-7 | AxisPharm [axispharm.com]
- 2. BDP FL-PEG5-acid CAS#: 2093197-98-7 [amp.chemicalbook.com]
- 3. BDP FL-PEG5-acid, 2093197-98-7 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to BDP FL-PEG5-acid: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12283007#bdp-fl-peg5-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com